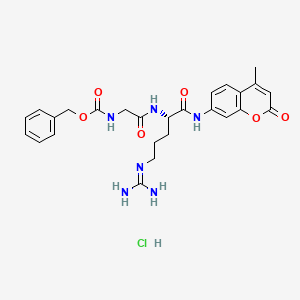

Z-Gly-Arg-Amc-HCl

Description

BenchChem offers high-quality Z-Gly-Arg-Amc-HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-Arg-Amc-HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H31ClN6O6 |

|---|---|

Molecular Weight |

559.0 g/mol |

IUPAC Name |

benzyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C26H30N6O6.ClH/c1-16-12-23(34)38-21-13-18(9-10-19(16)21)31-24(35)20(8-5-11-29-25(27)28)32-22(33)14-30-26(36)37-15-17-6-3-2-4-7-17;/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,30,36)(H,31,35)(H,32,33)(H4,27,28,29);1H/t20-;/m0./s1 |

InChI Key |

OCCSIDNKOMRMRK-BDQAORGHSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Principle of Fluorescence of Z-Gly-Arg-AMC-HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the fluorogenic substrate Z-Gly-Arg-AMC-HCl, a critical tool in the study of protease activity. We will delve into the core principles governing its fluorescence, the mechanism of enzymatic cleavage, and its practical applications in kinetic assays and inhibitor screening. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this powerful analytical reagent.

Introduction: The Convergence of Peptide Chemistry and Fluorescence Spectroscopy

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to numerous areas of biological research and drug discovery. Understanding their activity and inhibition is crucial in fields ranging from oncology to immunology. Fluorogenic substrates, such as Z-Gly-Arg-AMC-HCl, represent a significant advancement in our ability to probe protease function with high sensitivity and specificity.

These substrates ingeniously couple a peptide sequence, recognized by a specific protease, to a fluorescent reporter molecule. In its intact state, the substrate's fluorescence is minimal. However, upon enzymatic cleavage of a specific peptide bond, the fluorophore is liberated, resulting in a dramatic increase in fluorescence intensity. This direct proportionality between fluorescence and enzymatic activity allows for real-time, continuous monitoring of protease kinetics.

This guide will focus specifically on Z-Gly-Arg-AMC-HCl, a substrate designed for trypsin-like serine proteases. We will dissect its molecular architecture, the photophysical principles that govern its "off-to-on" fluorescent switching, and provide a detailed protocol for its application in a typical enzyme assay.

The Molecular Architecture and Principle of Fluorescence

The Z-Gly-Arg-AMC-HCl molecule is a carefully designed trifecta of components: a protecting group, a peptide recognition sequence, and a fluorescent reporter.

-

Z-Group (Carboxybenzyl): This N-terminal protecting group enhances the substrate's stability and prevents unwanted side reactions.

-

Gly-Arg (Glycyl-Arginine): This dipeptide sequence serves as the recognition motif for certain proteases. The arginine residue is particularly important for trypsin-like enzymes, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues.

-

AMC (7-amino-4-methylcoumarin): This is the fluorescent reporter group. In the intact substrate, the AMC is linked to the arginine via an amide bond.

The core principle of Z-Gly-Arg-AMC-HCl's utility lies in a phenomenon known as static quenching .[1] In the intact molecule, the electronic properties of the peptide backbone and the Z-group alter the conjugated system of the AMC fluorophore.[1] This modification of the electronic environment leads to a significant reduction in its quantum yield, rendering it essentially non-fluorescent at the emission wavelength of free AMC.[1][2]

Upon the introduction of a suitable protease, the enzyme recognizes the Gly-Arg sequence and catalyzes the hydrolysis of the amide bond between arginine and the AMC moiety. This cleavage event liberates the free 7-amino-4-methylcoumarin. Unfettered from the quenching effects of the peptide, the free AMC exhibits its characteristic strong fluorescence.[3][4]

The intensity of the emitted light is directly proportional to the concentration of liberated AMC, which in turn is a direct measure of the protease's enzymatic activity. This relationship forms the basis for quantitative kinetic analysis.

The Star of the Show: 7-Amino-4-methylcoumarin (AMC)

Free AMC is a highly fluorescent molecule with well-defined spectral properties.[5] Understanding these properties is critical for accurate experimental design and data interpretation.

| Parameter | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | ~341-380 | [5][6][7][8][9] |

| Emission Maximum (λem) | ~440-460 | [5][6][7][8][9] |

Table 1: Spectral Properties of Free 7-Amino-4-methylcoumarin (AMC)

The choice of excitation and emission wavelengths is a critical experimental parameter. While the peak excitation is around 341 nm, using wavelengths in the 360-380 nm range is common and effective.[6][7] Similarly, emission is typically monitored in the 440-460 nm range.[6][7] It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific instrumentation and assay conditions to maximize the signal-to-noise ratio.

Enzymatic Cleavage: A Tale of Specificity

The utility of Z-Gly-Arg-AMC-HCl is intrinsically linked to the specificity of the protease being investigated. While it is designed as a substrate for trypsin-like enzymes, it's important to recognize that other proteases may also exhibit some level of activity towards it.

Known enzymes that can cleave Z-Gly-Arg-AMC or similar substrates include:

-

Thrombin: A key enzyme in the blood coagulation cascade.[10][11][12][13][14]

-

Trypsin: A digestive enzyme found in the small intestine.[3][6][10]

-

Urokinase and Tissue-type Plasminogen Activator (tPA): Involved in fibrinolysis.[6][10]

-

Cathepsin K: A cysteine protease involved in bone remodeling.[3]

-

Proteasomes: Large protein complexes that degrade unneeded or damaged proteins.[10][15]

This highlights the importance of using purified enzymes or well-characterized cellular lysates to ensure that the observed activity is attributable to the enzyme of interest.

A Practical Guide: Experimental Protocol for a Protease Assay

This section provides a detailed, step-by-step methodology for a typical protease assay using Z-Gly-Arg-AMC-HCl. This protocol is a self-validating system, designed to ensure accuracy and reproducibility.

Reagent Preparation: The Foundation of a Robust Assay

-

Assay Buffer: The choice of buffer is critical for optimal enzyme activity. A common starting point is 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.[16] However, the optimal buffer composition, pH, and ionic strength should be determined empirically for each specific protease.

-

Substrate Stock Solution: Dissolve Z-Gly-Arg-AMC-HCl in a suitable organic solvent, such as DMSO, to a concentration of 10-20 mM.[17][16] Store this stock solution at -20°C, protected from light.[11][13][16]

-

Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer that ensures its stability. The final concentration of the enzyme in the assay will need to be optimized to achieve a linear reaction rate over the desired time course.

-

Free AMC Standard: Prepare a stock solution of free 7-amino-4-methylcoumarin in the same solvent as the substrate stock. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.[17]

The Experimental Workflow: From Setup to Data Acquisition

-

Assay Setup: In a 96-well or 384-well microplate, add the assay buffer to each well.[11][13]

-

Enzyme Addition: Add the desired amount of enzyme solution to the appropriate wells. Include wells with buffer only (no enzyme) as a negative control to measure substrate auto-hydrolysis.

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.[17][16]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Z-Gly-Arg-AMC-HCl substrate to each well. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for initial rate determinations, or varied over a range to determine Km and Vmax.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and begin measuring the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.[16] Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[9]

Data Analysis: Translating Fluorescence into Meaningful Kinetics

-

Standard Curve: Generate a standard curve by measuring the fluorescence of known concentrations of the free AMC standard in the assay buffer. This will allow you to convert the change in relative fluorescence units (RFU) per minute to the rate of product formation (e.g., moles/minute).[17]

-

Initial Velocity (V₀): Plot the fluorescence intensity versus time for each reaction. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction.[17] Calculate the slope of this linear region (ΔRFU/min).

-

Conversion to Molar Rate: Using the standard curve, convert the V₀ from ΔRFU/min to a molar rate (e.g., µM/min or nmol/min).

-

Enzyme Kinetics: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Applications in Drug Discovery and Beyond

The principles and protocols outlined in this guide have wide-ranging applications in both basic research and pharmaceutical development.

-

High-Throughput Screening (HTS): The simplicity and sensitivity of this assay make it ideal for screening large compound libraries to identify potential protease inhibitors.[3]

-

Mechanism of Inhibition Studies: By analyzing the effect of an inhibitor on the enzyme's kinetic parameters (Km and Vmax), researchers can elucidate its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).

-

Enzyme Characterization: This assay is invaluable for characterizing the substrate specificity and kinetic properties of newly discovered or engineered proteases.

-

Diagnostic Applications: In some cases, the activity of specific proteases in biological samples can serve as a biomarker for disease.

Conclusion: A Powerful Tool in the Scientist's Arsenal

Z-Gly-Arg-AMC-HCl and other fluorogenic substrates have revolutionized the study of proteases. By providing a sensitive, continuous, and quantitative measure of enzymatic activity, they have empowered researchers to unravel the complex roles of these enzymes in health and disease. A thorough understanding of the underlying principles of fluorescence, quenching, and enzymatic cleavage, coupled with meticulous experimental design, will ensure the successful application of this powerful technology in your research endeavors.

References

-

Marques da Silva & Neves, Lda. Z-Gly-Pro-Arg-AMC hydrochloride. Marques da Silva & Neves, Lda. [Link]

- Google Patents. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.

-

ResearchGate. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. ResearchGate. [Link]

-

ResearchGate. Fluorogenic Peptide‐Based Substrates for Monitoring Thrombin Activity. ResearchGate. [Link]

-

PubMed. Measurement of Protease Activities Using Fluorogenic Substrates. PubMed. [Link]

-

ResearchGate. Why is AMC quenched when attached to a peptide?. ResearchGate. [Link]

-

ResearchGate. Detection of Protease Activity Using a Fluorescence-Enhancement Globular Substrate. ResearchGate. [Link]

-

PubMed. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. PubMed. [Link]

-

PMC. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. PMC. [Link]

-

PNAS. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]

-

NCBI. Protease Assays - Assay Guidance Manual. NCBI. [Link]

-

BioTechniques. Detection of Protease Activity Using a Fluorescence-Enhancement Globular Substrate. BioTechniques. [Link]

-

LifeTein. Fluorescent Labelling with MCA. LifeTein Peptide Blog. [Link]

-

ChemRxiv. Internally Quenched Fluorescent Peptides Provide Insights into Underexplored and Reversible Post- Translational Modifications. ChemRxiv. [Link]

-

PMC. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Z-Gly-Pro-Arg-AMC hydrochloride - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 4. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]

- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 6. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 7. Z-Gly-Gly-Leu-AMC (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Bachem Z-Gly-Pro-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Z-Gly-Arg-Amc-HCl for beginners

An In-Depth Technical Guide to Z-Gly-Arg-AMC-HCl and Related Fluorogenic Substrates for Protease Activity Assays

Introduction

In the fields of biochemistry, drug discovery, and diagnostics, the precise measurement of enzyme activity is paramount. Fluorogenic substrates have emerged as indispensable tools for these investigations, offering high sensitivity and real-time monitoring of enzymatic reactions.[1] This guide provides a comprehensive overview of the Z-Gly-Arg-AMC-HCl family of fluorogenic substrates, with a particular focus on their application in the study of trypsin-like serine proteases. As a Senior Application Scientist, this document will not only detail the protocols for their use but also delve into the underlying scientific principles and offer field-proven insights to ensure robust and reliable experimental outcomes.

Part 1: The Core Principle - Mechanism of Action

The utility of substrates like Z-Gly-Arg-AMC lies in their clever design, which couples an enzymatic reaction to a fluorescent signal. These molecules consist of a peptide sequence recognized by a specific protease, a protecting group (Z-group, or Carbobenzyloxy), and a fluorescent reporter, 7-amino-4-methylcoumarin (AMC), linked via an amide bond.[2]

In its uncleaved state, the AMC group is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the arginine residue and AMC, the free AMC is released.[3] This liberated AMC is highly fluorescent, and its increase in fluorescence over time is directly proportional to the rate of substrate hydrolysis and, therefore, the activity of the enzyme.[4] The fluorescence of free AMC is typically measured with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[5][6]

Part 2: Enzyme Specificity and Applications

The peptide sequence of the substrate is the primary determinant of its specificity for a particular protease.[7] Trypsin-like serine proteases, for instance, preferentially cleave peptide bonds C-terminal to positively charged amino acids like arginine or lysine.[8][9] This is why the arginine residue is crucial in the Z-Gly-Arg-AMC sequence for targeting these enzymes.

Different variations of the peptide sequence can fine-tune the substrate's selectivity for various proteases. For example:

-

Z-Gly-Gly-Arg-AMC: A substrate for urokinase, trypsin, thrombin, and tissue-type plasminogen activator.[5][10] It is also used in assays for determining the tryptic activity of proteasomes.[10][11]

-

Z-Gly-Pro-Arg-AMC: A substrate for trypsin and cathepsin K.[4][12] It is also recognized by granzyme A and thrombin.[13]

The high sensitivity and specificity of these substrates make them valuable in a range of applications:

-

Enzyme Kinetics: Ideal for determining key kinetic parameters such as Km and kcat.[4]

-

Drug Discovery: Widely used in high-throughput screening for identifying and characterizing protease inhibitors.[4][14]

-

Diagnostics: Can be incorporated into diagnostic tests to detect diseases associated with aberrant protease activity.[14]

-

Biochemical Research: Employed to study protein interactions and modifications, contributing to a deeper understanding of cellular functions.[14]

| Substrate | Target Enzymes | Km (µM) | kcat (s-1) |

| Z-Gly-Gly-Arg-AMC | Thrombin | 100 | 1.03 |

| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7 | 18.6 |

| Ac-DEVD-AMC | Caspase-3 | 9.7 | N/A |

Note: Kinetic parameters can vary depending on assay conditions.

Part 3: A Validated Experimental Protocol

The following is a detailed, self-validating protocol for a typical protease assay using a Z-Gly-Arg-AMC substrate.

Reagent Preparation

-

Assay Buffer: The choice of buffer is critical for optimal enzyme activity. A common starting point is 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. The inclusion of co-factors like Ca2+ may be necessary for some proteases.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Gly-Arg-AMC-HCl in DMSO.[15] Store this solution in aliquots at -20°C or -80°C, protected from light.[15][16] Avoid repeated freeze-thaw cycles.[3][15]

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer. The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically.

-

Free AMC Standard Solution: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to moles of product.

Assay Setup

The following workflow is designed for a 96-well plate format, but can be adapted.

Step-by-Step Methodology

-

Prepare the Assay Plate:

-

Add assay buffer to all wells of a black, clear-bottom 96-well plate.

-

Add the enzyme solution to the appropriate wells. Include a "no enzyme" control to measure background fluorescence.

-

For inhibitor screening, add the test compounds to the desired wells. Include a "vehicle" control (e.g., DMSO).

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the components to equilibrate.[15]

-

Initiate the Reaction: Add the Z-Gly-Arg-AMC substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Km for accurate kinetic measurements.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at Ex/Em = 360-380/440-460 nm.[5][6] Collect data points every 1-2 minutes for 30-60 minutes.

Part 4: Data Analysis and Interpretation

-

AMC Standard Curve:

-

Prepare a serial dilution of the free AMC standard solution in assay buffer.

-

Measure the fluorescence of each concentration.

-

Plot the fluorescence values (RFU) against the known AMC concentrations to generate a standard curve. The slope of this curve represents the RFU per mole of AMC.

-

-

Calculate Initial Velocity:

-

For each enzyme reaction, plot the fluorescence (RFU) versus time (minutes).

-

Determine the initial linear portion of the curve and calculate the slope. This is the initial reaction velocity in RFU/min.

-

-

Convert to Molar Units:

-

Use the slope from the AMC standard curve to convert the initial velocities from RFU/min to moles/min.

-

Part 5: Troubleshooting and Field-Proven Insights

| Problem | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solutions protected from light. |

| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers. | |

| Low Signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |

| Sub-optimal assay conditions | Optimize pH, temperature, and ionic strength of the assay buffer. | |

| Non-linear Reaction Progress | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Add stabilizing agents like BSA or glycerol to the assay buffer. | |

| Substrate Precipitation | Low solubility in aqueous buffer | Ensure the final DMSO concentration is sufficient to maintain substrate solubility (typically <5%). |

Pro-Tip: When determining the Km of an enzyme, it is crucial to test a wide range of substrate concentrations, typically from 0.1 x Km to 10 x Km.

Part 6: Concluding Remarks

Z-Gly-Arg-AMC-HCl and its related fluorogenic substrates are powerful and versatile tools for the study of protease activity. Their high sensitivity, real-time measurement capabilities, and adaptability to high-throughput formats have made them indispensable in modern biological research and drug development. By understanding the core principles of their mechanism, carefully designing and executing experimental protocols, and correctly interpreting the resulting data, researchers can leverage these substrates to gain significant insights into the complex roles of proteases in health and disease.

References

-

Marques da Silva & Neves, Lda. Z-Gly-Pro-Arg-AMC hydrochloride. [Link]

-

Cambridge Bioscience. Bachem Z-Gly-Gly-Arg-AMC · HCl. [Link]

-

Monash University. Serine Proteases Substrate Specificity. [Link]

-

Bentham Science. Calibrating Thrombin Generation in Different Samples: Less Effort with a Less Efficient Substrate. [Link]

-

National Institutes of Health. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. [Link]

-

Interchim. Fluorogenic Substrates. [Link]

-

ResearchGate. The representation of thrombin activity against Z‐Gly‐Pro‐Arg‐AMC in... [Link]

-

National Institutes of Health. Surface loops of trypsin-like serine proteases as determinants of function. [Link]

-

Wikipedia. Serine protease. [Link]

-

M-CSA. Trypsin. [Link]

-

ResearchGate. Surface loops of trypsin-like serine proteases as determinants of function. [Link]

-

South Bay Bio. Proteosome-Substrates. [Link]

Sources

- 1. Fluorogenic Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Z-Gly-Pro-Arg-AMC hydrochloride - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 5. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. purdue.edu [purdue.edu]

- 8. Serine protease - Wikipedia [en.wikipedia.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. shop.bachem.com [shop.bachem.com]

- 11. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bachem Z-Gly-Pro-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 14. chemimpex.com [chemimpex.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to the Discovery of Novel Proteases Using Z-Gly-Arg-AMC-HCl

Abstract

The quest for novel proteases is a critical endeavor in modern drug development and biotechnology. These enzymes represent a vast and largely untapped reservoir of potential therapeutic targets and biocatalytic tools. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery and initial characterization of novel proteases, centered on the use of the fluorogenic substrate Z-Gly-Arg-AMC-HCl. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, emphasizes the establishment of self-validating assays, and is grounded in authoritative scientific principles. We will explore a logical, phased approach, from the design of robust primary screens to the nuances of secondary assays for hit validation and preliminary classification, equipping the reader with the knowledge to confidently navigate the complexities of protease discovery.

Introduction: The Enduring Significance of Protease Discovery

Proteases, enzymes that catalyze the cleavage of peptide bonds, are fundamental to virtually every biological process. They are integral to cell signaling, protein turnover, immune responses, and microbial pathogenesis. Consequently, dysregulated protease activity is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. This makes proteases a highly valuable class of drug targets.[1] The human genome alone is predicted to contain around 500 putative proteases, many of which remain poorly characterized.[1]

The discovery of novel proteases, particularly from unique biological sources such as extremophilic microorganisms or complex environmental microbiomes, offers exciting opportunities. These novel enzymes can serve as:

-

New Drug Targets: Providing fresh avenues for therapeutic intervention.

-

Biocatalytic Tools: Offering unique specificities for industrial processes, such as in the manufacturing of detergents or in the food industry.[2]

-

Diagnostic Markers: Acting as biomarkers for various disease states.

The foundation of any successful protease discovery campaign is a robust, sensitive, and reliable assay. Fluorogenic peptide substrates are a cornerstone of modern protease analysis, offering a continuous and highly sensitive method for detecting enzymatic activity.[3][4] This guide will focus specifically on Z-Gly-Arg-AMC-HCl, a widely used tool for identifying a particular class of proteases.

The Molecular Probe: Understanding Z-Gly-Arg-AMC-HCl

To effectively use any tool, one must first understand its design and function. Z-Gly-Arg-AMC-HCl is a synthetic peptide substrate designed to detect proteases that exhibit a preference for cleaving after an arginine residue.

Chemical Structure and Properties

The substrate consists of a short peptide sequence (Gly-Arg) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a benzyloxycarbonyl group (Z), which prevents non-specific degradation by exopeptidases.

| Property | Description |

| Full Name | N-α-Carbobenzoxy-L-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride |

| Specificity | Cleavage after Arginine (Arg) |

| Detection Method | Fluorescence |

| Excitation Max | ~360-380 nm[5] |

| Emission Max | ~440-460 nm[5] |

| Target Class | Primarily Trypsin-like Serine Proteases |

Mechanism of Action: From Quenched Signal to Bright Fluorescence

The principle of the assay is based on fluorescence resonance energy transfer (FRET) or quenching. In its intact state, the Z-Gly-Arg-AMC molecule exhibits minimal fluorescence. The coumarin (AMC) fluorophore is effectively "quenched" by the rest of the molecule. When a protease recognizes and cleaves the peptide bond between Arginine and AMC, the free AMC is released.[3][6] This liberation relieves the quenching effect, resulting in a dramatic increase in fluorescence that can be measured in real-time. The rate of this fluorescence increase is directly proportional to the protease's activity.[7]

Caption: Enzymatic cleavage of Z-Gly-Arg-AMC by a target protease.

Substrate Specificity: A Focus on Trypsin-Like Proteases

The dipeptide sequence Gly-Arg is specifically designed to be recognized by proteases that have a "trypsin-like" specificity. These enzymes possess a deep, negatively charged S1 binding pocket that readily accommodates the positively charged side chain of arginine (or lysine). This makes Z-Gly-Arg-AMC-HCl an excellent tool for discovering members of several protease families, most notably:

-

Serine Proteases: Such as trypsin, thrombin, plasmin, and urokinase.[5][8]

-

Cysteine Proteases: Certain cathepsins can also cleave this substrate.[6]

It is crucial to understand that while this substrate is excellent for finding proteases with this specific preference, it will not detect enzymes with different specificities (e.g., chymotrypsin-like proteases that prefer bulky, hydrophobic residues). Therefore, a comprehensive discovery campaign may employ a library of substrates with varied peptide sequences.[3][9]

The Discovery Workflow: A Phased Approach to Finding and Validating Novel Proteases

A successful discovery campaign is not a single experiment but a structured workflow. This workflow is designed to efficiently screen large numbers of samples and then systematically validate and characterize the initial "hits" to eliminate false positives and focus resources on the most promising candidates.

Caption: A three-phased workflow for novel protease discovery.

Phase 1: The Primary High-Throughput Screen (HTS)

The objective of the primary screen is to rapidly and cost-effectively test a large collection of potential protease-containing samples to identify "hits"—samples that exhibit significant enzymatic activity.

Causality Behind Experimental Choices:

-

Automation: HTS is typically performed in a 384- or 1536-well plate format using automated liquid handlers to ensure reproducibility and throughput.[10]

-

Single Concentration: For the initial screen, samples are tested at a single, relatively high concentration to maximize the chances of detecting even low-abundance proteases.

-

Kinetic Reads: The assay is run in kinetic mode, meaning fluorescence is measured at multiple time points. This is superior to a single endpoint read because it provides the reaction rate, which is a more accurate measure of enzyme activity and helps to identify potential assay artifacts like fluorescent compounds.[11]

Detailed Protocol: Primary Screening

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.01% Triton X-100. Rationale: A slightly alkaline pH is optimal for many trypsin-like serine proteases. CaCl₂ can be a required cofactor. Triton X-100 is a non-ionic detergent used to prevent compound aggregation, a common source of false positives.[12]

-

Substrate Stock Solution: Prepare a 10 mM stock of Z-Gly-Arg-AMC-HCl in DMSO. Store in aliquots at -20°C, protected from light.[7][11]

-

Substrate Working Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM. Rationale: This concentration (often 2x the final assay concentration) should be at or near the Michaelis constant (Km) for many target proteases, providing a good balance between sensitivity and substrate cost.[13]

-

Positive Control: A known protease with trypsin-like activity (e.g., Trypsin, 1 µg/mL).

-

Negative Control: Assay Buffer only (no enzyme source).

-

-

Assay Procedure (384-well format):

-

To appropriate wells, add 2 µL of:

-

Test Sample (e.g., clarified microbial lysate)

-

Positive Control

-

Negative Control (Buffer)

-

-

Pre-incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the Substrate Working Solution to all wells (final substrate concentration will be ~90 µM, depending on final volume).

-

Immediately place the plate in a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

-

Measure the fluorescence intensity every 60 seconds for 30 minutes.

-

-

Data Analysis and Hit Identification:

-

For each well, calculate the reaction rate (slope) of the linear portion of the fluorescence curve (Relative Fluorescence Units per minute, RFU/min).

-

Normalize the data to the controls. A common metric for hit identification is the Z-factor, which assesses the statistical separation between the positive and negative controls. A Z-factor > 0.5 is considered an excellent assay.

-

A "hit" is defined as a sample whose activity exceeds a predetermined threshold, typically 3 standard deviations above the mean of the negative controls.

-

Phase 2: Hit Confirmation and Triage

Not all hits from the primary screen are real. Assay interference is a significant challenge in HTS.[12] The goal of this phase is to confirm the activity of the initial hits and discard false positives.

Causality Behind Experimental Choices:

-

Dose-Response Curve: Re-testing hits at multiple concentrations is the gold standard for confirmation. True enzymatic activity will show a concentration-dependent increase, whereas many artifacts will not.[13]

-

Orthogonal Assays: Using a different assay format to measure the same activity (if possible) provides strong validation. For example, if a colorimetric substrate for the same protease class exists, confirming activity with it would increase confidence.

Protocol: Hit Confirmation (Dose-Response)

-

Prepare serial dilutions (e.g., 8-point, 1:3 dilutions) of the "hit" samples identified in the primary screen.

-

Repeat the assay protocol described in Phase 1, using the serial dilutions of the hit samples.

-

Plot the reaction rate (RFU/min) against the logarithm of the sample concentration.

-

True hits will exhibit a sigmoidal dose-response curve. Samples that do not show this relationship are likely false positives and should be deprioritized.

Phase 3: Secondary Characterization - Classifying the Discovery

Once a hit has been confirmed, the next step is to begin characterizing the novel protease. A key early step is to determine its mechanistic class. This is most efficiently achieved by profiling the enzyme's activity in the presence of a panel of well-characterized protease inhibitors.

Inhibitor Profiling Panel

| Inhibitor | Target Class | Mechanism of Action | Typical Conc. |

| PMSF | Serine Proteases | Irreversibly modifies the active site serine. | 1 mM |

| AEBSF | Serine Proteases | A more stable and less toxic alternative to PMSF. | 1 mM |

| E-64 | Cysteine Proteases | Irreversible inhibitor of most cysteine proteases. | 10 µM |

| Leupeptin | Serine & Cysteine | Reversible inhibitor of trypsin-like proteases. | 100 µM |

| Pepstatin A | Aspartic Proteases | Potent reversible inhibitor. | 1 µM |

| EDTA | Metalloproteases | Chelates the essential metal ions (e.g., Zn²⁺) from the active site. | 5 mM |

Protocol: Inhibitor Profiling

-

Perform the standard protease assay as described in Phase 1.

-

For each hit to be tested, set up parallel reactions where the enzyme is pre-incubated with each inhibitor from the panel for 15-30 minutes before the addition of the Z-Gly-Arg-AMC-HCl substrate.

-

Compare the activity in the presence of each inhibitor to a control reaction containing no inhibitor (e.g., DMSO vehicle control).

-

Interpretation:

-

If activity is significantly reduced by PMSF and AEBSF, the novel protease is likely a serine protease .

-

If E-64 and Leupeptin inhibit the enzyme, it may be a cysteine protease .

-

If EDTA is inhibitory, it is likely a metalloprotease (though this is less likely to be a primary hit with this substrate).

-

If Pepstatin A has no effect, it is not an aspartic protease.

-

Kinetic Analysis (Michaelis-Menten)

Determining the kinetic constants—the Michaelis constant (Km) and maximum velocity (Vmax)—provides fundamental insights into the enzyme's efficiency and substrate affinity.[14][15]

Protocol: Km and Vmax Determination

-

Set up a series of reactions with a fixed concentration of your novel protease.

-

Vary the concentration of the Z-Gly-Arg-AMC-HCl substrate over a wide range (e.g., from 0.1 x expected Km to 10 x expected Km).

-

Measure the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values for Km and Vmax.[15]

-

Km: The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[14]

-

Vmax: The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[15]

Critical Considerations and Troubleshooting

-

Substrate Handling: Z-Gly-Arg-AMC-HCl is light-sensitive and should be stored protected from light. Stock solutions in DMSO are generally stable at -20°C for several months, but avoid repeated freeze-thaw cycles.[11][16][17]

-

Inner Filter Effect: At very high substrate or product concentrations, the fluorescent signal can be absorbed by other molecules in the well, leading to an underestimation of the reaction rate. This can be mitigated by ensuring you are measuring the initial velocity, where product formation is less than 10% of the initial substrate concentration.[13]

-

False Positives: Compounds in your sample library can interfere with the assay. They might be fluorescent themselves, or they can form aggregates that non-specifically inhibit enzymes.[12] Including detergent in the assay buffer and performing dose-response confirmation are critical steps to mitigate this.[12]

-

pH and Buffer Choice: The optimal pH for your novel protease may not be 8.0. If a hit is confirmed, it is good practice to perform a pH-rate profile to find the enzyme's optimal operating conditions.

Conclusion: From Discovery to Application

The journey from a "hit" in a primary screen to a fully characterized novel enzyme is a meticulous process. By employing the fluorogenic substrate Z-Gly-Arg-AMC-HCl within a structured, multi-phased workflow, researchers can efficiently identify and validate new trypsin-like proteases. The principles outlined in this guide—understanding the tool, designing self-validating experiments with proper controls, and systematically characterizing hits—provide a robust foundation for success. Each novel protease discovered holds the potential to unlock new therapeutic strategies and biotechnological innovations, making this a vital and exciting field of scientific inquiry.

References

-

ResearchGate. Fluorogenic Peptide‐Based Substrates for Monitoring Thrombin Activity. [Link]

-

PubMed. Novel fluorescence-assisted whole-cell assay for engineering and characterization of proteases and their substrates. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]

-

PubMed. Rapid identification of substrates for novel proteases using a combinatorial peptide library. [Link]

-

BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

-

University of Arizona. Protease Kinetics. [Link]

-

PNAS. Deep profiling of protease substrate specificity enabled by dual random and scanned human proteome substrate phage libraries. [Link]

-

PubMed. A continuous fluorescent assay for measuring protease activity using natural protein substrate. [Link]

-

SLAS Discovery. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2. [Link]

-

PMC. Defining the Protease and Protease Inhibitor (P/PI) Proteomes of Healthy and Diseased Human Skin by Modified Systematic Review. [Link]

-

The Ukrainian Biochemical Journal. Kinetics of casein hydrolysis by peptidase from Bacillus thuringiensis var. israelensis. [Link]

-

G-Biosciences. Protease & Protease Inhibitor Systems. [Link]

-

Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

-

Reaction Biology. Protease Assay Services. [Link]

-

YouTube. Automation-enabled assay development for high throughput screening. [Link]

-

OMICS International. Kinetic Analysis of Alkaline Protease Production at Different Substrate Concentrations by Bacillus licheniformis – NCIM 2042 in Stirred Tank Reactor. [Link]

-

MDPI. Applicability Assessment of a Microbial Proteolytic Fermentation Broth to Leather Processing and Protein Stain Removal. [Link]

-

ResearchGate. The mechanism-based classification of protease inhibitors. [Link]

-

TeachMePhysiology. Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. mdpi.com [mdpi.com]

- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. Rapid identification of substrates for novel proteases using a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 15. teachmephysiology.com [teachmephysiology.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Sensitivity Thrombin Assay Using Z-Gly-Arg-AMC-HCl

Introduction & Scientific Rationale

Thrombin (Factor IIa) is the central effector of the coagulation cascade, acting as a serine protease that converts fibrinogen to fibrin, activates platelets, and amplifies its own generation via feedback loops. In drug development—particularly for anticoagulants (e.g., direct thrombin inhibitors) and hemophilia therapeutics—quantifying thrombin activity is critical.

Z-Gly-Arg-AMC-HCl (Z-Gly-Arg-7-amino-4-methylcoumarin hydrochloride) is a fluorogenic dipeptide substrate specifically designed for kinetic analysis of thrombin. While tripeptides like Z-Gly-Gly-Arg-AMC are common in automated thrombograms (CAT), the Z-Gly-Arg-AMC variant offers distinct kinetic properties utilized in specific commercial assay platforms (e.g., Technoclone).

Why Z-Gly-Arg-AMC?

-

Mechanism: Thrombin cleaves the amide bond between Arginine (Arg) and the coumarin moiety (AMC).

-

Signal-to-Noise: The uncleaved peptide is non-fluorescent. Upon cleavage, free AMC exhibits strong blue fluorescence, allowing real-time kinetic monitoring.

-

Sensitivity: Capable of detecting picomolar concentrations of thrombin, making it superior to chromogenic substrates (pNA) for low-activity samples.

Assay Principle

The assay relies on the proteolytic activity of Thrombin targeting the C-terminal Arginine residue. The reaction proceeds as follows:

[1][2]The rate of fluorescence increase is directly proportional to thrombin enzymatic activity.

Figure 1: Enzymatic hydrolysis mechanism. Thrombin binds the Z-Gly-Arg moiety, cleaving the amide bond to release the fluorophore AMC.[1]

Materials & Reagents

Reagents

| Component | Specification | Storage |

| Substrate | Z-Gly-Arg-AMC-HCl (MW ~616.1 g/mol ) | -20°C (Desiccated) |

| Enzyme | Purified Human/Bovine Thrombin (for screening) | -80°C |

| Plasma | Platelet-Poor Plasma (PPP) (for TGA) | -80°C |

| Standard | 7-Amino-4-methylcoumarin (AMC) Free Standard | -20°C |

| Inhibitor | Corn Trypsin Inhibitor (CTI) (Optional, for contact pathway blockade) | -20°C |

Buffer Formulations

1. Stock Solvent (DMSO): Dissolve Z-Gly-Arg-AMC to 100 mM in high-quality anhydrous DMSO. 2. Assay Buffer (Physiological):

-

20 mM HEPES

-

150 mM NaCl

-

0.1% (w/v) BSA (Bovine Serum Albumin) - Prevents enzyme adsorption to plastic.

-

pH 7.4 at 37°C.

-

Note: For Thrombin Generation Assays (TGA), CaCl2 is usually added separately to trigger coagulation.

Experimental Protocol

This guide covers two applications:

-

Protocol A: Purified Thrombin Activity (Inhibitor Screening/QC).

-

Protocol B: Thrombin Generation Assay (Plasma-based).

Protocol A: Purified Enzyme Screening (96-well format)

Step 1: Substrate Preparation Dilute the 100 mM DMSO stock to a 2 mM Working Solution in Assay Buffer.

Step 2: Enzyme Preparation Dilute purified Thrombin to 0.1 – 1.0 U/mL (approx. 1–10 nM) in Assay Buffer. Keep on ice.

Step 3: Plate Setup

-

Blank: 50 µL Assay Buffer + 50 µL Substrate.

-

Test: 40 µL Assay Buffer + 10 µL Thrombin + 50 µL Substrate.

-

Inhibitor (Optional): 30 µL Buffer + 10 µL Inhibitor + 10 µL Thrombin (Incubate 10 min) + 50 µL Substrate.

Step 4: Kinetic Read

-

Instrument: Fluorescence Plate Reader (e.g., Biotek, Tecan).

-

Temperature: 37°C.

-

Optics: Ex 360 nm / Em 460 nm.[1]

-

Mode: Kinetic read every 30-60 seconds for 30-60 minutes.

Protocol B: Thrombin Generation Assay (TGA) in Plasma

Critical for assessing coagulation potential in clinical samples.

Step 1: Reagent Mix Prepare a "Trigger Solution" containing:

Step 2: Workflow

Figure 2: Workflow for Plasma Thrombin Generation Assay.

Step 3: Execution

-

Pipette 80 µL of Plasma into black 96-well microplate.

-

Add 20 µL of Substrate/Trigger Mix (Final conc: ~400-500 µM Z-Gly-Arg-AMC, 15 mM CaCl2).

-

Immediately insert into pre-warmed (37°C) reader.

-

Measure kinetics for 60 minutes.

Data Analysis & Calculation

Linear Rate (Purified Enzyme)

For Protocol A, determine the slope of the linear portion of the curve (RFU/min).

Thrombin Generation Parameters (Protocol B)

TGA curves are non-linear (bell-shaped). You must calculate the first derivative of the fluorescence curve (

| Parameter | Definition | Clinical Relevance |

| Lag Time | Time to start of thrombin burst (min). | Clotting initiation speed. |

| Peak Height | Maximum thrombin concentration (nM).[1] | Maximum clotting intensity.[4] |

| ETP | Endogenous Thrombin Potential (Area Under Curve).[5] | Total amount of thrombin generated.[2] |

| ttPeak | Time to reach peak height. | Rate of propagation.[6] |

Calibration Correction: Plasma causes "Inner Filter Effects" (quenching). You must run a parallel calibrator (Thrombin-alpha2-macroglobulin complex) or use a mathematical correction algorithm to convert RFU to nM Thrombin.

Optimization & Troubleshooting (Expert Insights)

1. Inner Filter Effect (IFE):

-

Issue: High concentrations of substrate or hemoglobin in plasma absorb the excitation light.

-

Solution: Do not exceed 500 µM substrate concentration. Use 390 nm excitation (off-peak) if quenching is severe at 360 nm.

2. Substrate Depletion:

-

Issue: Curve plateaus early, mimicking inhibition.

-

Check: If >10% of substrate is consumed, the kinetics are no longer zero-order. Dilute the enzyme/plasma.[2]

3. Autohydrolysis:

-

Issue: High background in blank wells.

-

Cause: Z-Gly-Arg-AMC is sensitive to moisture.

-

Fix: Store stock in aliquots at -20°C/ -80°C. Never refreeze working solutions.[7][8]

4. Specificity:

-

Note: While Z-Gly-Arg-AMC is excellent for thrombin, it can be cleaved by other serine proteases (e.g., Trypsin, uPA). In plasma, specificity is conferred by the trigger (Tissue Factor) which specifically activates the coagulation cascade, making the signal thrombin-dependent.

References

-

Hemker, H. C., et al. (2003). Calibrated automated thrombin generation measurement in clotting plasma. Pathophysiology of Haemostasis and Thrombosis. Link

-

Technoclone. (n.d.). Technothrombin® TGA Kit Application Note. Technoclone GmbH. Link

-

Bachem. (n.d.). Z-Gly-Gly-Arg-AMC and Thrombin Substrates.[1][4][7][8][9][10] Bachem Product Sheet. Link

-

Dunois, C. (2025).[1] Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity.[1][2][4][7][8][9][10] ResearchGate.[1] Link

-

Sigma-Aldrich. (n.d.). Fluorometric Assay of Thrombin. Sigma Protocol. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biphasic activation of complement and fibrinolysis during the human nasal allergic response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 4. benthamopen.com [benthamopen.com]

- 5. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Fluorogenic Protease Substrate Z-Gly-Arg-AMC-HCl

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the fluorogenic substrate Z-Gly-Arg-AMC-HCl. This document details the underlying scientific principles, optimal instrument settings, and step-by-step protocols for robust and reproducible enzyme activity assays.

Introduction: The Principle of Fluorogenic Protease Assays

The Z-Gly-Arg-AMC-HCl substrate is a valuable tool for measuring the activity of specific proteases. It consists of a tripeptide sequence (Z-Gly-Arg) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of the AMC group is quenched.[1] Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC molecule, the free AMC is liberated. This free AMC is highly fluorescent and can be detected by a fluorometer, with the increase in fluorescence intensity being directly proportional to the enzyme's activity.

This "add-mix-measure" approach offers a sensitive and continuous method for monitoring enzyme kinetics, screening for inhibitors, and determining enzyme concentrations in various samples.

Enzyme Specificity

Z-Gly-Arg-AMC-HCl and similar peptide-AMC substrates are primarily designed to assay the activity of trypsin-like serine proteases .[2][3] These enzymes characteristically cleave peptide bonds on the C-terminal side of arginine (Arg) or lysine (Lys) residues.[4]

Key enzymes that can be assayed with Z-Gly-Arg-AMC-HCl and its analogs include:

-

Trypsin: A digestive enzyme and a model for serine protease studies.[5][6]

-

Thrombin: A crucial component of the blood coagulation cascade.[5][6][7]

-

Cathepsins: A group of proteases with diverse physiological roles.[8][9]

-

Plasmin: Another important enzyme in the fibrinolytic system.[5]

It is crucial to understand that while these substrates are selective, they are not entirely specific. For instance, Z-Arg-Arg-AMC is a well-established substrate for Cathepsin B but can also be cleaved by other cathepsins like Cathepsin L and V.[10] Therefore, when working with complex biological samples such as cell lysates, the use of specific inhibitors is highly recommended to isolate the activity of the target enzyme.

Fluorometer Wavelength Settings for Liberated AMC

The critical component for detection is the released 7-amino-4-methylcoumarin (AMC). Optimal instrument settings are paramount for achieving the highest sensitivity and signal-to-noise ratio.

| Parameter | Recommended Wavelength Range (nm) | Optimal Wavelength (nm) |

| Excitation (Ex) | 360 - 380 | ~380 |

| Emission (Em) | 440 - 460 | ~460 |

Note: The exact optimal wavelengths can vary slightly between different fluorometers and plate readers. It is best practice to perform a preliminary wavelength scan with free AMC to determine the optimal settings for your specific instrument.[10]

Experimental Protocols

Materials and Reagents

-

Z-Gly-Arg-AMC-HCl substrate

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for stock solution preparation

-

Purified enzyme or cell lysate containing the enzyme of interest

-

Assay buffer (e.g., Tris-HCl, HEPES) at the appropriate pH for the target enzyme

-

96-well or 384-well black microplates (for fluorescence assays)

-

Fluorescence microplate reader

-

Free 7-amino-4-methylcoumarin (AMC) for standard curve generation

Preparation of Stock Solutions

-

Substrate Stock Solution (e.g., 10-20 mM): Z-Gly-Arg-AMC-HCl is typically soluble in DMSO or DMF.[11] To prepare a stock solution, dissolve the substrate in the chosen solvent. For example, to make a 10 mM stock solution of a substrate with a molecular weight of 616.07 g/mol , dissolve 6.16 mg in 1 mL of DMSO.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.[7][9] Avoid repeated freeze-thaw cycles.

General Enzyme Assay Protocol

This protocol provides a general framework. The final concentrations of the substrate and enzyme, as well as the incubation time, should be optimized for your specific experimental conditions.

-

Prepare the Reaction Mixture: In a microcentrifuge tube or directly in the wells of a black microplate, prepare the reaction mixture by adding the assay buffer and the enzyme solution (cell lysate or purified enzyme).

-

Pre-incubation: If screening for inhibitors, pre-incubate the enzyme with the test compounds for a specified period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

-

Initiate the Reaction: Add the Z-Gly-Arg-AMC-HCl substrate to each well to initiate the enzymatic reaction. The final substrate concentration typically ranges from 10 µM to 100 µM.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the optimal excitation and emission wavelengths. Measure the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes).

-

Data Analysis: Determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

Diagram: General Workflow for a Fluorogenic Protease Assay

Caption: A streamlined workflow for conducting a protease assay using a fluorogenic AMC substrate.

Protocol for Generating an AMC Standard Curve

To convert the relative fluorescence units (RFU) to the absolute amount of product formed, a standard curve using free AMC is essential.

-

Prepare AMC Standards: Prepare a series of dilutions of free AMC in the assay buffer, ranging from a concentration of 0 µM to a concentration that exceeds the expected maximum product formation in your assay.

-

Measure Fluorescence: Add the AMC standards to the wells of the microplate and measure the fluorescence at the same settings used for the enzyme assay.

-

Plot the Standard Curve: Plot the fluorescence intensity (RFU) against the known concentration of free AMC (µM).

-

Calculate Product Concentration: Use the linear regression equation from the standard curve to convert the RFU values from your enzyme assay into the concentration of liberated AMC.

Mechanism of Action: Substrate Cleavage and Fluorescence

The core principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product.

Diagram: Enzymatic Cleavage of Z-Gly-Arg-AMC-HCl

Caption: The enzymatic reaction showing the cleavage of the substrate and release of fluorescent AMC.

Troubleshooting and Considerations

-

High Background Fluorescence: This can be due to substrate degradation. Ensure that the substrate stock solution is stored properly and protected from light.

-

No or Low Signal: The enzyme may be inactive, or the assay conditions (pH, temperature) may not be optimal. Verify enzyme activity with a positive control.

-

Non-linear Reaction Rate: This could indicate substrate depletion or enzyme instability. If the reaction rate decreases over time, use the initial linear portion of the curve for calculations. Consider using a lower enzyme concentration or a higher substrate concentration.

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear relationship between fluorescence and concentration. If this is suspected, dilute the samples.

References

- Sutton, J. A., et al. (2019). Measuring digestive protease activation in the mouse pancreas. Pancreapedia: Exocrine Pancreas Knowledge Base.

- Pruijssers, A. J., et al. (2020).

- Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Protocol.

- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.

- Thermo Fisher Scientific. (2003). EnzChek Caspase-3 Assay Kit #1.

- Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science, 4(3), 337-360.

- Wang, Y., et al. (2012). Caspase protocols in mice. In Methods in molecular biology (Vol. 844, pp. 125-144). Humana Press.

- ResearchGate. (2014).

- Rawlings, N. D., & Barrett, A. J. (1994). Families of cysteine peptidases. Methods in enzymology, 244, 461-486.

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Fluorometer-Based Enzyme Assays Using Z-Arg-Arg-AMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 6. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Kinetic Determination of Cathepsin K Activity

This Application Note and Protocol is designed for researchers investigating Cathepsin K (Cat K) activity. While Z-Leu-Arg-AMC (Z-LR-AMC) is the canonical substrate for Cathepsin K, this guide specifically addresses the utilization of Z-Gly-Arg-AMC-HCl (Z-GR-AMC), a substrate often utilized for cross-profiling cysteine proteases (like Cathepsin B) and trypsin-like serine proteases.

Given the potential for cross-reactivity with this substrate, this protocol emphasizes specificity controls using selective inhibitors (e.g., Odanacatib).

Substrate: Z-Gly-Arg-AMC-HCl (Z-GR-AMC) Detection Method: Fluorometric (Ex/Em: 360/460 nm)

Abstract & Scientific Rationale

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, playing a critical role in bone resorption by degrading type I collagen.[1][2] Unlike other cathepsins, Cathepsin K exhibits unique collagenolytic activity, cleaving triple-helical collagen at specific sites.

The Chemistry of Z-Gly-Arg-AMC: The substrate Z-Gly-Arg-AMC consists of the benzyloxycarbonyl (Z) protecting group, a dipeptide linker (Glycine-Arginine), and the fluorophore 7-amino-4-methylcoumarin (AMC).

-

Quenched State: When attached to the peptide, the AMC group is relatively non-fluorescent due to the amide linkage.

-

Active State: Hydrolysis of the Arg-AMC amide bond by the protease releases free AMC.

-

Signal: Free AMC exhibits strong fluorescence (Blue/Cyan) upon excitation at UV wavelengths (~360 nm).

Critical Specificity Note: While Z-Gly-Arg-AMC can be cleaved by Cathepsin K, it is also a substrate for Cathepsin B , Urokinase , and Thrombin . Therefore, this protocol mandates the use of Odanacatib (a highly selective Cat K inhibitor) to validate that the observed signal is derived specifically from Cathepsin K, particularly when working with complex lysates.

Experimental Workflow (Logic Diagram)

The following diagram illustrates the enzymatic mechanism and the assay decision logic to ensure specificity.

Caption: Mechanism of Z-Gly-Arg-AMC hydrolysis by Cathepsin K and inhibition logic.

Materials & Preparation

A. Reagents

| Component | Specification | Storage | Notes |

| Substrate | Z-Gly-Arg-AMC-HCl | -20°C (Desiccated) | Dissolve in DMSO to 10 mM stock. Protect from light.[3][4][5] |

| Enzyme | Recombinant Human Cathepsin K | -80°C | Avoid freeze-thaw cycles.[4][5] Aliquot upon receipt. |

| Inhibitor | Odanacatib (MK-0822) | -20°C | Specificity control (IC50 ~0.2 nM). |

| Standard | 7-Amino-4-methylcoumarin (AMC) | -20°C | Required for quantifying specific activity.[4][6] |

| Reducing Agent | DTT or L-Cysteine | 4°C / Fresh | Essential for cysteine protease activity. |

B. Buffer Composition (Self-Validating System)

Cathepsin K requires a slightly acidic environment (lysosomal mimic) and a reducing environment to maintain the active site cysteine thiolate.

Cathepsin K Assay Buffer (pH 5.5):

-

Base: 50 mM Sodium Acetate (or MES)

-

Chelator: 2.5 mM EDTA (Prevents inhibition by heavy metals; inhibits metalloproteases)

-

Reducing Agent: 2.5 mM DTT (Add FRESH immediately before use)

-

Stabilizer: 0.01% Triton X-100 or Brij-35 (Prevents enzyme adsorption to plastics)

Preparation Note: Prepare the base buffer (Acetate/EDTA) and store at 4°C. Add DTT only on the day of the experiment.

Detailed Protocol

Phase 1: Enzyme Activation (Pre-Incubation)

Scientific Insight: Pro-Cathepsin K requires autocatalytic activation, and mature Cathepsin K can oxidize inactive. A pre-incubation with DTT is mandatory to fully reduce the active site Cysteine (Cys25).

-

Dilute Cathepsin K stock to 2x working concentration (e.g., 20 ng/µL) in Assay Buffer (containing fresh DTT).

-

Incubate on ice for 10–15 minutes .

Phase 2: Reaction Setup (96-well Black Plate)

Design the plate to include:

-

Test Wells: Enzyme + Substrate

-

Background Control: Buffer + Substrate (No Enzyme)

-

Specificity Control: Enzyme + Inhibitor (Odanacatib) + Substrate

-

AMC Standard Curve: 0 to 10 µM free AMC

Pipetting Scheme:

-

Inhibitor Addition: Add 10 µL of 10x Odanacatib (or DMSO vehicle) to appropriate wells.

-

Enzyme Addition: Add 40 µL of Activated Enzyme (from Phase 1) to Test and Specificity Control wells. Add 40 µL Buffer to Background wells.

-

Incubation: Incubate plate for 10 minutes at room temperature (allow inhibitor binding).

-

Substrate Initiation: Prepare a 2x Substrate Solution (e.g., 100 µM Z-Gly-Arg-AMC in Assay Buffer). Add 50 µL to all reaction wells.

-

Final Volume: 100 µL

-

Final Substrate Conc: 50 µM

-

Final Enzyme Conc: 10 ng/µL (adjustable)

-

Phase 3: Kinetic Measurement

-

Place plate in a fluorescence microplate reader pre-heated to 25°C or 37°C .

-

Settings:

-

Excitation: 360 nm (bandwidth 40 nm)

-

Emission: 460 nm (bandwidth 40 nm)

-

Mode: Kinetic

-

Interval: 1 minute

-

Duration: 30–60 minutes

-

-

Gain: Adjust gain using the highest AMC standard (10 µM) to reach ~80% saturation.

Data Analysis & Calculation

A. Metrics

-

Slope Calculation: Plot RFU vs. Time (min) for the linear portion of the curve. Calculate the slope (

). -

Background Correction: Subtract the slope of the "No Enzyme" control from the "Test" samples.

-

AMC Conversion: Use the AMC Standard Curve to convert RFU to pmol of product.

B. Specific Activity Formula

C. Specificity Verification (Inhibitor)

If using Z-Gly-Arg-AMC in a lysate:

References

-

Lecaille, F., Brömme, D., & Lalmanach, G. (2008). Biochemical properties and regulation of cathepsin K activity.[1] Biochimie, 90(2), 208–226.

-

Troen, B. R. (2004). The role of cathepsin K in normal bone resorption. Drug News & Perspectives, 17(1), 19-28.

-

BPS Bioscience. Cathepsin K Inhibitor Screening Assay Kit Protocol.

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. (Establishes Z-Phe-Arg and Z-Arg-Arg specificity foundations).

-

Sigma-Aldrich. Cathepsin K Activity Assay Kit Technical Bulletin (CS1150).

Sources

- 1. Preparation of active recombinant cathepsin K expressed in bacteria as inclusion body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 组织蛋白酶 K 活性 人 recombinant, expressed in E. coli, ≥90% (SDS-PAGE) | Sigma-Aldrich [sigmaaldrich.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Z-Gly-Arg-Amc-HCl Concentration in Protease Assays

Welcome to the technical support center for optimizing protease assays using the fluorogenic substrate Z-Gly-Arg-Amc-HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. Here, you will find a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex issues, all presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is Z-Gly-Arg-Amc-HCl and how does it work?

A1: Z-Gly-Arg-Amc-HCl is a fluorogenic substrate used to measure the activity of certain proteases. Structurally, it is a tripeptide (Glycine-Arginine) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). The Arginine residue makes it a target for proteases that cleave after this amino acid, such as trypsin, thrombin, and urokinase.[1][2]

The principle of the assay is based on fluorescence resonance energy transfer (FRET) quenching. In its intact form, the substrate exhibits low fluorescence. When a protease cleaves the peptide bond between Arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured over time to determine the rate of the enzymatic reaction. The excitation and emission wavelengths for free AMC are typically around 360-380 nm and 440-460 nm, respectively.[1]

Q2: What is the optimal concentration of Z-Gly-Arg-Amc-HCl to use in my assay?

A2: The optimal concentration is not a single value but depends on the specific enzyme and experimental goals. For routine activity screening, a concentration at or slightly below the Michaelis constant (K_m) is often recommended.[3] The K_m is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).[4] Operating near the K_m provides good sensitivity to changes in enzyme activity, making it suitable for identifying inhibitors.[3] For some applications, such as determining kinetic parameters, you will need to test a range of concentrations. A common starting point for Z-Gly-Arg-Amc-HCl is in the low micromolar range (e.g., 10-50 µM), but this should be empirically determined.[5]

Q3: How should I prepare and store my Z-Gly-Arg-Amc-HCl stock solution?

A3: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO or DMF.[5] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the substrate.[5] Store these aliquots at -20°C or -80°C, protected from light.[5] When preparing your working solution, dilute the stock solution in the assay buffer immediately before use.[5]

Troubleshooting Guide

Problem 1: High Background Fluorescence

Q: I am observing a high fluorescence signal in my "no enzyme" control wells. What could be the cause and how can I fix it?

A: High background fluorescence can obscure the true enzyme activity signal and reduce the assay's sensitivity. Here are the common causes and solutions:

-

Cause 1: Substrate Instability/Degradation: The Z-Gly-Arg-Amc-HCl substrate can undergo spontaneous hydrolysis, especially if exposed to light or harsh pH conditions, leading to the release of free AMC.

-

Solution:

-

Always prepare fresh working solutions of the substrate from a frozen stock immediately before the experiment.[5]

-

Protect all substrate-containing solutions from light by using amber tubes or covering them with aluminum foil.[5]

-

Ensure the pH of your assay buffer is stable and appropriate for both the enzyme and the substrate.[6]

-

-

-

Cause 2: Contaminating Protease Activity: The high background could be due to trace amounts of proteases in your sample or reagents.

-

Solution:

-

Use high-purity reagents and water for all buffers and solutions.

-

Consider including a general protease inhibitor in your "no enzyme" control to see if it reduces the background signal. This can help diagnose the issue.

-

-

-

Cause 3: Autofluorescence from Assay Components: Components in your assay buffer or the microplate itself can contribute to background fluorescence.[7]

-

Solution:

-

Test the fluorescence of your assay buffer alone. If it's high, try a different buffer system.

-

Use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate.[7]

-

-

Problem 2: No or Very Low Signal

Q: My fluorescence signal is not increasing over time, or the increase is very small, even with the enzyme present. What should I check?

A: A lack of signal suggests an issue with the enzyme's activity or the assay conditions.

-

Cause 1: Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.

-

Solution:

-

Verify the activity of your enzyme using a known positive control or a different, established assay if possible.

-

Ensure the enzyme has been stored at the correct temperature and in a buffer that maintains its stability.

-

-

-

Cause 2: Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your enzyme.[6]

-

Cause 3: Incorrect Wavelength Settings: The fluorometer might not be set to the correct excitation and emission wavelengths for AMC.

-

Solution:

-

Verify that your instrument is set to the appropriate wavelengths for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).[1]

-

-

Problem 3: Non-Linear Reaction Progress Curves

Q: The rate of my enzymatic reaction is not linear over time. What does this mean and how can I address it?

A: Non-linear progress curves can indicate several issues with the assay setup.

-

Cause 1: Substrate Depletion: If the enzyme concentration is too high or the reaction is run for too long, a significant portion of the substrate will be consumed, leading to a decrease in the reaction rate.

-

Cause 2: Product Inhibition: In some cases, the product of the reaction (in this case, the cleaved peptide and AMC) can inhibit the enzyme.

-

Solution:

-

Again, focus on measuring the initial velocity before significant product accumulation occurs.

-

-

-

Cause 3: Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[11]

-

Solution:

-

Work at substrate concentrations where the absorbance of the solution is low. A general rule of thumb is to keep the total absorbance at the excitation and emission wavelengths below 0.1.[11]

-

-

Experimental Protocols

Protocol 1: Determination of Optimal Z-Gly-Arg-Amc-HCl Concentration using Michaelis-Menten Kinetics

This experiment will allow you to determine the K_m and V_max of your enzyme with Z-Gly-Arg-Amc-HCl, providing a solid foundation for all future assays.

Materials:

-

Purified protease of interest

-

Z-Gly-Arg-Amc-HCl

-

Assay Buffer (e.g., Tris-HCl or HEPES at the optimal pH for your enzyme)[8]

-

Black, opaque 96-well or 384-well plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a Substrate Dilution Series:

-

Prepare a 2X concentrated serial dilution of Z-Gly-Arg-Amc-HCl in assay buffer. A typical range to test would be from 0 µM up to 10-20 times the expected K_m. If the K_m is unknown, start with a broad range (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100, 200 µM).

-

-

Prepare a 2X Enzyme Solution:

-

Dilute your enzyme in assay buffer to a 2X concentration that will yield a linear reaction rate for at least 15-30 minutes. This may require some preliminary optimization.

-

-

Set up the Assay Plate:

-

Add 50 µL of each 2X substrate concentration to triplicate wells of the microplate.

-

Include a "no enzyme" control for each substrate concentration by adding 50 µL of assay buffer instead of the enzyme solution.

-

-

Initiate the Reaction:

-

Start the reaction by adding 50 µL of the 2X enzyme solution to each well. The final volume will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.

-

Measure the fluorescence intensity kinetically (e.g., every 30-60 seconds) for 15-30 minutes at Ex/Em wavelengths of ~360-380 nm/440-460 nm.

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (V_0) from the linear portion of the fluorescence versus time plot. You will need to convert Relative Fluorescence Units (RFU) per minute to moles per minute using a standard curve of free AMC.

-

Plot V_0 versus the substrate concentration ([S]).

-